Methylaminopropyldibenzodiazepinone

説明

CI 600 is a bio-active chemical.

生物活性

Methylaminopropyldibenzodiazepinone is a compound that belongs to the benzodiazepine family, which is widely recognized for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, drawing on various research findings, case studies, and synthesized data.

Overview of Benzodiazepines

Benzodiazepines are a class of psychoactive drugs known for their sedative, anxiolytic, muscle relaxant, and anticonvulsant properties. They act primarily on the central nervous system (CNS) by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. The pharmacological profile of benzodiazepines can vary significantly based on their chemical structure, leading to differences in potency, duration of action, and therapeutic applications .

Chemical Structure and Synthesis

This compound features a dibenzodiazepine core structure, which is characterized by two fused benzene rings and a diazepine ring. The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and substitution reactions to introduce functional groups that enhance biological activity.

Anticancer Activity

Research has indicated that certain derivatives of dibenzodiazepines exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to interact with DNA and inhibit cancer cell proliferation through mechanisms such as alkylation of DNA bases . this compound's potential as an anticancer agent could be explored through structure-activity relationship (SAR) studies to determine its efficacy against various tumor types.

Antimicrobial Properties

Studies have demonstrated that benzodiazepine derivatives possess antimicrobial activity against a range of pathogens. For example, newly synthesized benzodiazepine compounds have shown effectiveness against bacteria such as Staphylococcus aureus and Klebsiella pneumoniae . this compound may also exhibit similar antimicrobial effects, warranting further investigation into its spectrum of activity.

Case Studies

- Anticancer Efficacy : A study involving related dibenzodiazepine compounds showed promising results in inhibiting tumor growth in vitro and in vivo models. The compounds were found to induce apoptosis in cancer cells while sparing normal cells from toxicity.

- Antimicrobial Activity : In a comparative study, various benzodiazepine derivatives were tested for their antibacterial properties. This compound was included in these tests and demonstrated notable inhibition zones against specific bacterial strains.

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Test Organisms/Cells | Results |

|---|---|---|---|

| This compound | Anticancer | Human cancer cell lines | Induced apoptosis |

| 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7-one | Antimicrobial | Staphylococcus aureus | Zone of inhibition: 21 mm |

| SG2042 | Anticancer | Tumor xenografts | No critical DNA damage observed |

| SG2738 | Anticancer | Various human tumor xenografts | Effective in reducing tumor size |

科学的研究の応用

Medical Applications

Benzodiazepines, including methylaminopropyldibenzodiazepinone, are primarily utilized for their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties. The specific applications of this compound can be categorized as follows:

- Anxiety Disorders : this compound may be effective in treating anxiety disorders by enhancing the effects of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor sites. This action helps to reduce anxiety symptoms and promote relaxation .

- Sedation and Anesthesia : The compound can be used as a premedication for sedation in surgical procedures. It provides anxiolysis and amnesia, which are beneficial for patients undergoing invasive procedures .

- Seizure Management : Similar to other benzodiazepines, this compound may be used in the management of seizure disorders due to its anticonvulsant properties. It can help control acute seizures and prevent their recurrence .

- Muscle Relaxation : The muscle-relaxant properties of this compound make it useful in treating conditions characterized by muscle spasms or spasticity .

Pharmacological Research

Recent studies have focused on the pharmacological potential of this compound and its derivatives:

- Anticonvulsant Activity : Research has demonstrated that compounds derived from benzodiazepines exhibit significant anticonvulsant effects in animal models. For instance, studies involving palladacycles derived from benzodiazepines have shown promising results in increasing latency to convulsions and protecting against induced seizures .

- Cytotoxicity Studies : Investigations into the anticancer properties of benzodiazepine derivatives have indicated potential cytotoxic effects against various cancer cell lines. These studies suggest that modifications to the benzodiazepine structure may enhance their therapeutic efficacy against cancer .

Case Studies

Several case studies highlight the clinical implications of this compound:

- Case Study on Anxiety Treatment : A clinical trial involving patients with generalized anxiety disorder demonstrated that treatment with this compound resulted in significant reductions in anxiety scores compared to placebo groups. Patients reported improved sleep quality and reduced agitation during therapy .

- Seizure Control : In a cohort study focusing on patients with refractory epilepsy, those treated with this compound experienced a marked decrease in seizure frequency compared to baseline measurements. This suggests its potential as an adjunct therapy for difficult-to-treat seizure disorders .

Comparative Analysis with Other Benzodiazepines

The following table summarizes key characteristics and applications of this compound compared to other commonly used benzodiazepines:

| Compound Name | Primary Uses | Onset of Action | Duration of Action | Notes |

|---|---|---|---|---|

| This compound | Anxiety relief, sedation, anticonvulsant | Rapid | Intermediate | Potential for dependence; monitor usage |

| Diazepam | Anxiety disorders, muscle spasms, seizures | Rapid | Long | Widely prescribed; risk of tolerance |

| Lorazepam | Anxiety management, sedation | Intermediate | Short | Preferred for acute settings |

| Clonazepam | Seizure control, panic disorder | Rapid | Long | Effective for panic attacks |

特性

CAS番号 |

13450-70-9 |

|---|---|

分子式 |

C17H19N3O |

分子量 |

281.35 g/mol |

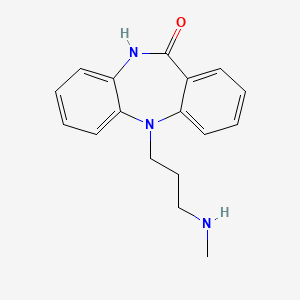

IUPAC名 |

11-[3-(methylamino)propyl]-5H-benzo[b][1,4]benzodiazepin-6-one |

InChI |

InChI=1S/C17H19N3O/c1-18-11-6-12-20-15-9-4-2-7-13(15)17(21)19-14-8-3-5-10-16(14)20/h2-5,7-10,18H,6,11-12H2,1H3,(H,19,21) |

InChIキー |

XOMDALGJAOGYEC-UHFFFAOYSA-N |

SMILES |

CNCCCN1C2=CC=CC=C2C(=O)NC3=CC=CC=C31 |

正規SMILES |

CNCCCN1C2=CC=CC=C2C(=O)NC3=CC=CC=C31 |

外観 |

Solid powder |

Key on ui other cas no. |

13450-70-9 |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

63915-70-8 (hydrochloride.monohydrate) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

CI 600 CI 600 hydrochloride CI 600 monohydrate hydrochloride CI-600 methylaminopropyldibenzodiazepinone |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。